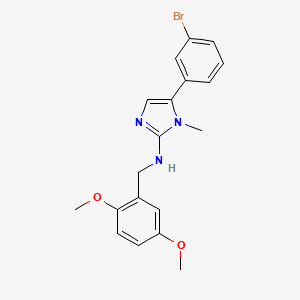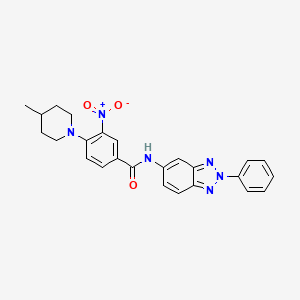![molecular formula C24H30Br2N2O4 B11566446 N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]](/img/structure/B11566446.png)
N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is a complex organic compound characterized by the presence of bromophenoxy and acetamido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE typically involves multiple steps, starting with the preparation of 2-(3-bromophenoxy)acetamide. This intermediate can be synthesized by reacting 3-bromophenol with chloroacetic acid in the presence of a base, followed by amidation with ammonia or an amine .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.
Hydrolysis: The acetamido groups can be hydrolyzed to yield corresponding amines and acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and acetamido groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-BROMOPHENOXY)-N-(4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL)ACETAMIDE: Similar in structure but contains a benzothiazolyl group instead of an octyl chain.
2-(3-BROMOPHENOXY)-N-(3-BROMOPHENYL)ACETAMIDE: Similar but lacks the extended octyl chain, making it less complex.
Uniqueness
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is unique due to its extended octyl chain, which can influence its solubility, reactivity, and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Eigenschaften
Molekularformel |
C24H30Br2N2O4 |
|---|---|
Molekulargewicht |
570.3 g/mol |
IUPAC-Name |
2-(3-bromophenoxy)-N-[8-[[2-(3-bromophenoxy)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C24H30Br2N2O4/c25-19-9-7-11-21(15-19)31-17-23(29)27-13-5-3-1-2-4-6-14-28-24(30)18-32-22-12-8-10-20(26)16-22/h7-12,15-16H,1-6,13-14,17-18H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
DEEZROFTGZDQOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B11566366.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566368.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566374.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11566375.png)

![4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide](/img/structure/B11566382.png)
![3-methyl-6-{4-[(4-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566384.png)
![2'-Acetyl-5'-amino-2',3'-dihydro-[2,3'-bithiophene]-4'-carbonitrile](/img/structure/B11566388.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11566392.png)
![N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566393.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11566407.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11566411.png)
![5-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11566413.png)

